1-(4-Chloroanilino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione
Description
Systematic IUPAC Nomenclature and Derivational History
The systematic IUPAC name of 1-(4-chloroanilino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione is derived from its anthracene backbone and substituent positions. Anthracene-9,10-dione forms the parent structure, with ketone groups at positions 9 and 10. Substituents are numbered sequentially: a 4-chloroanilino group at position 1, hydroxyl groups at positions 4 and 8, and a nitro group at position 5.
The derivational history of this compound traces to anthraquinone dyes, where functionalization with amino, hydroxy, and nitro groups enhances chromatic properties. The 4-chloroanilino moiety introduces electron-withdrawing effects, stabilizing the π-conjugated system. Structural analogs, such as Disperse Blue 77 (1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione), demonstrate how substituent positioning alters spectral characteristics.
Synonyms and Registry Identifiers in Chemical Databases
This compound is referenced under multiple synonyms across chemical databases, though its exact CAS Registry Number remains unspecified in public records. Analogous structures, such as 1-(2-chloroanilino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione (CAS 85012-06-2), highlight naming conventions for positional isomers.
Registry identifiers for related compounds include:
- 1,5-Dihydroxy-4-nitro-8-(phenylamino)-9,10-anthracenedione : CAS 3065-87-0
- 1-Chloro-4-nitroanthracene-9,10-dione : CAS 6337-82-2
Structural Descriptors and Constitutional Notation Systems
The molecular formula C₂₀H₁₁ClN₂O₆ is consistent with anthraquinone derivatives bearing chloro, nitro, and amino substituents. Constitutional notations provide precise structural insights:
SMILES Notation
Clc1ccc(cc1)Nc2c3C(=O)c4c(cc(cc4C(=O)c3cc2O)O)[N+](=O)[O-]
This SMILES string denotes the anthracene backbone (positions 1–10), with ketones at 9 and 10, a 4-chloroanilino group at position 1, hydroxy groups at 4 and 8, and a nitro group at 5.
InChI Key
PHLHEYMNKXWDMC-UHFFFAOYSA-N
The InChI Key, generated using the International Chemical Identifier algorithm, encodes molecular connectivity and stereochemistry.
Molecular Graph
The anthracene core exhibits planarity, with substituents altering electron density distribution. The 4-chloroanilino group induces meta-directing effects, influencing reactivity patterns.
| Descriptor | Value |
|---|---|
| Molecular Weight | 410.77 g/mol |
| Topological Surface Area | 120.42 Ų |
| XLogP3-AA | 5.3 (estimated) |
Properties
CAS No. |
56600-59-0 |
|---|---|
Molecular Formula |
C20H11ClN2O6 |
Molecular Weight |
410.8 g/mol |
IUPAC Name |
1-(4-chloroanilino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C20H11ClN2O6/c21-9-1-3-10(4-2-9)22-11-5-7-13(24)17-15(11)19(26)18-14(25)8-6-12(23(28)29)16(18)20(17)27/h1-8,22,24-25H |
InChI Key |
VKOVEHQHUHJWRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Nitration of Hydroxy-Anthraquinone Precursors
The synthesis typically begins with nitration of hydroxy-substituted anthraquinones. According to a patented process, 5-nitro-1,4-dihydroxyanthraquinone can be produced by nitrating 1-hydroxy-10-chloroanthraquinone under inorganic acid conditions (e.g., sulfuric acid and nitric acid mixtures) followed by hydrolysis to replace the chloro substituent with hydroxy groups. This step is critical to introduce the nitro group at the 5-position without over-nitration or oxidation.
- Reaction conditions: Low temperature nitration (around 0 to +10 °C) for controlled time (20 minutes to 1 hour), followed by hydrolysis either at low temperature (10 °C for 24 hours) or heating (70–80 °C for a short time) in boric acid-containing sulfuric acid.
- Yield and purity: The process yields approximately 90% crude 5-nitro-1,4-dihydroxyanthraquinone with high purity after conventional workup.
- Key notes: Excess nitric acid is neutralized with reducing agents such as hydrazinium hydrogen sulfate to avoid side reactions.
Amination with 4-Chloroaniline
The introduction of the 4-chloroanilino group at position 1 is achieved via nucleophilic aromatic substitution of a suitable anthraquinone derivative bearing a leaving group (often a chloro substituent) at position 1. This reaction is typically conducted under acidic or condensing agent conditions to facilitate amination.
- Condensing agents: Boric acid and arsenic acid have been reported to promote condensation of leuco-1,4,5,8-tetrahydroxyanthraquinone derivatives with arylamines, including chloroanilines, under practically anhydrous conditions at moderate temperatures (~100 °C).
- Reaction mechanism: The condensation proceeds with simultaneous oxidation of the leuco intermediate by arsenic acid, yielding the diarylamino anthraquinone with high yield and purity.
- Reaction time: Heating for 1 to 1.5 hours after addition of boric acid initiates the reaction promptly.
- Yields: Nearly quantitative yields of diarylamino-dihydroxy anthraquinones have been reported using this method.
Sequential Hydroxy Substitution and Functional Group Manipulation
The hydroxy groups at positions 4 and 8 are introduced or preserved through controlled hydrolysis and substitution reactions. Starting from chloro-substituted anthraquinones, hydrolysis in acidic medium replaces chloro groups with hydroxy groups, as described in the nitration step. Careful control of reaction conditions prevents oxidation or unwanted side reactions.
Alternative Aminoanthraquinone Syntheses
Other aminoanthraquinone derivatives have been synthesized via two-step reactions involving amination of dihydroxyanthraquinones followed by reduction, methylation, or acylation to modify substitution patterns. While these methods focus on different substituents, the general approach of nucleophilic substitution on hydroxyanthraquinone cores is relevant.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product/Transformation | Yield/Purity | Notes |
|---|---|---|---|---|---|
| 1 | 1-Hydroxy-10-chloroanthraquinone | Nitration: HNO3 + H2SO4, 0 to +10 °C, 20–60 min | 1-Hydroxy-5-nitro-10-chloroanthraquinone (intermediate) | High (not quantified) | Controlled temp to avoid oxidation |
| 2 | Intermediate from Step 1 | Hydrolysis: Boric acid + H2SO4, 10 °C 24 h or 70–80 °C short time | 5-Nitro-1,4-dihydroxyanthraquinone | ~90% crude | Excess nitric acid destroyed by reducing agent |
| 3 | Leuco-1,4,5,8-tetrahydroxyanthraquinone | Condensation: 4-chloroaniline + arsenic acid + boric acid, ~100 °C, 1–1.5 h | 1-(4-Chloroanilino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione | Nearly quantitative | Anhydrous conditions improve yield |
Research Findings and Optimization Notes
- The nitration-hydrolysis sequence is optimized by controlling temperature and acid concentrations to maximize regioselectivity for the 5-nitro position and preserve hydroxy groups.
- Use of arsenic acid as both oxidant and condensing agent in amination improves yields and product purity compared to traditional condensing agents.
- Anhydrous or low-water conditions during amination prevent side reactions and polymerization.
- Neutralization of excess nitrating agents before hydrolysis avoids degradation of intermediates.
- Alternative amination strategies involving direct nucleophilic substitution on 9-chloroanthraquinone derivatives have been reported but may require harsher conditions and give lower yields.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Chlorophenyl)amino)-4,8-dihydroxy-
Biological Activity
1-(4-Chloroanilino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione, also known as a derivative of anthraquinone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C20H11ClN2O6
- Molecular Weight : 410.8 g/mol
- CAS Number : 56600-59-0
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to intercalate into DNA, disrupting replication processes. Additionally, it inhibits specific enzymes involved in cellular metabolism, leading to antimicrobial and anticancer effects. The compound's structure allows for various interactions with biological membranes and macromolecules, enhancing its therapeutic potential.
Biological Activity Overview
-
Anticancer Activity
- Studies have shown that anthraquinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound has been reported to induce apoptosis in cancer cells through caspase activation pathways.
- A study demonstrated that the compound inhibited the growth of colorectal cancer cells (HCT116) with an IC50 value indicating effective cytotoxicity at low concentrations .
-
Antimicrobial Properties
- The compound has shown promising antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial membrane integrity and inhibiting vital metabolic pathways .
- Research indicates that anthraquinone derivatives can inhibit the growth of Escherichia coli, suggesting potential applications in treating bacterial infections .
- Antiviral Activity
Case Study 1: Anticancer Efficacy
A study conducted on the effect of this compound on HCT116 colorectal cancer cells revealed:
- IC50 Value : Approximately 0.3 μg/mL after 48 hours of treatment.
- The compound induced apoptosis through activation of caspases, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that the compound exhibited significant antibacterial activity:
- Minimum Inhibitory Concentration (MIC) : Effective against E. coli at concentrations as low as 10 μg/mL.
- The mechanism was linked to membrane disruption and interference with cell wall synthesis.
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | HCT116 | 0.3 μg/mL | Apoptosis induction via caspase activation |
| Antimicrobial | E. coli | 10 μg/mL | Membrane disruption and metabolic inhibition |
| Antiviral | Various | Not fully established | Inhibition of viral replication |
Table 2: Comparison with Other Anthraquinone Derivatives
| Compound Name | IC50 Value (μg/mL) | Activity Type |
|---|---|---|
| Aloe-emodin | 60.90 | Anticancer |
| Emodin | <0.07 | Anticancer |
| 1-(4-Chloroanilino)-4,8-dihydroxy... | 0.3 | Anticancer |
Comparison with Similar Compounds
Electronic Effects
- Nitro (-NO₂) Group: Present in the target compound and , this group withdraws electrons, reducing aromatic ring electron density. This enhances electrophilic reactivity and may influence redox behavior in biological systems.
- Hydroxyl (-OH) Groups : The target compound and share dihydroxy substitution, improving water solubility via hydrogen bonding. In contrast, lacks hydroxyl groups, reducing hydrophilicity.
Steric and Halogen Effects
- 4-Chloroanilino vs.
Bioactivity Implications
- Nitro Group Cytotoxicity: Nitroanthraquinones like the target and may exhibit antimicrobial or antitumor activity due to nitro group redox cycling, though this requires empirical validation .
- Amino vs. Hydroxyl: Amino-substituted analogs (e.g., ) may exhibit different binding affinities in biological systems compared to hydroxylated derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
